2-Phenylacryloyl chloride
Overview
Description
2-Phenylacryloyl chloride is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.6 .
Synthesis Analysis
The synthesis of 2-Phenylacryloyl chloride involves a multi-step reaction . The first step involves the reaction of potassium carbonate and tetra-(n-butyl)ammonium iodide in toluene at 50°C for 12 hours. The second step involves the reaction with sodium hydroxide under reflux for 2 hours. The final step involves the reaction with N,N-dimethyl-formamide and oxalyl dichloride in dichloromethane at 20°C under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-Phenylacryloyl chloride consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be viewed using molecular visualization tools .
Chemical Reactions Analysis
2-Phenylacryloyl chloride can react with alcohols in the presence of triethyl amine in a tubular reactor to produce (meth)acrylate monomers . This reaction results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .
Scientific Research Applications
Vibrational Spectra Studies :
- Tao et al. (2015) conducted experimental and theoretical studies on the vibrational spectra of trans-3-phenylacryloyl chloride (TPC). They compared infrared and Raman spectra with theoretical results, providing insights into the spectral features of TPC. This research is valuable for understanding the molecular structure and interactions of TPC (Tao, Han, Han, & Liu, 2015).
Polymer Synthesis and Characterization :
- Sobolčiak et al. (2013) synthesized a cationic polymer that can switch to a zwitterionic form upon light irradiation. This feature was utilized for DNA condensation and release, as well as switching antibacterial activity, demonstrating the potential of polymers derived from phenylacryloyl chloride derivatives in biotechnology and materials science (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Organic Synthesis and Catalysis :
- Nagata et al. (2014) explored the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes, including 2-Phenylacryloyl chloride derivatives, to selectively form phenanthrene derivatives. This study contributes to the field of organic synthesis and catalysis (Nagata, Hirano, Satoh, & Miura, 2014).
Electrocarboxylation Studies :
- Chen et al. (2014) investigated the asymmetric electrocarboxylation of 1-phenylethyl chloride catalyzed by a chiral [CoI(salen)]− complex. They synthesized optically active 2-phenylpropionic acid, expanding the applications of chiral cobalt complexes in electrochemical synthesis (Chen, Zhu, Xiao, Sun, Wang, & Lu, 2014).
Reactions with Azirines :
- Sato et al. (1967) studied the reaction of 2-phenylazirine with acylating agents, including acid chlorides like 2-Phenylacryloyl chloride. They found that it leads to the formation of various substituted organic compounds, illustrating the reactivity and application in organic chemistry (Sato, Kato, & Ohta, 1967).
Safety and Hazards
properties
IUPAC Name |
2-phenylprop-2-enoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOOSYZCRJQUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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